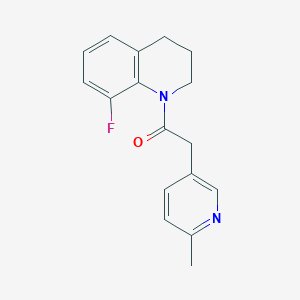![molecular formula C12H17N3O3 B7573052 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea, also known as PNU-74654, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinyl urea derivatives and has been reported to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is not fully understood. However, it has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP activity has been reported to sensitize cancer cells to chemotherapy and radiation therapy. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of cancer.
Biochemical and Physiological Effects:
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported to have both biochemical and physiological effects. In a study conducted by Chen et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also reported that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea induced cell cycle arrest and apoptosis in breast cancer cells. In another study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in lab experiments is its specificity towards PARP. This allows researchers to study the role of PARP in various cellular pathways. However, one of the limitations of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is its low solubility in water. This can make it difficult to prepare stock solutions for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. One of the potential applications of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in combination with chemotherapy and radiation therapy. Another future direction is to study the role of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in DNA repair pathways. This can help in understanding the mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea and its potential applications in the treatment of DNA damage-related diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea.
Synthesemethoden
The synthesis of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported in various research articles. One of the commonly used methods involves the reaction of 3-amino-2-pyridinecarbonitrile with 4-(hydroxymethyl)oxane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea in the presence of a base such as triethylamine to obtain 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. The yield of the reaction is reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory and anti-tumor properties. In a study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-[4-(hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-9-12(4-7-18-8-5-12)15-11(17)14-10-3-1-2-6-13-10/h1-3,6,16H,4-5,7-9H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJZQKNCKKXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)


![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)